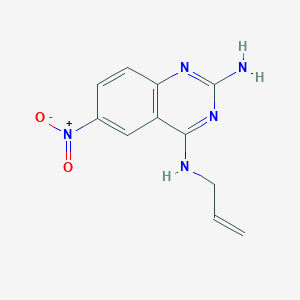

4-Allylamino-2-amino-6-nitroquinazoline

説明

4-Allylamino-2-amino-6-nitroquinazoline is a quinazoline derivative characterized by its unique substitution pattern: an allylamino group at position 4, an amino group at position 2, and a nitro group at position 4. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Modifications at specific positions on the quinazoline scaffold significantly influence biological activity, solubility, and binding affinity to molecular targets .

The synthesis of related quinazoline derivatives typically involves multi-step reactions, such as chlorination at position 4 followed by nucleophilic substitution with amines or other functional groups. For example, intermediate 4-chloro-6-methoxyquinazoline is synthesized using dimethylformamide (DMF) as a catalyst and reacted with brominated aniline derivatives under reflux conditions to introduce aryl/alkylamino groups .

特性

分子式 |

C11H11N5O2 |

|---|---|

分子量 |

245.24 g/mol |

IUPAC名 |

6-nitro-4-N-prop-2-enylquinazoline-2,4-diamine |

InChI |

InChI=1S/C11H11N5O2/c1-2-5-13-10-8-6-7(16(17)18)3-4-9(8)14-11(12)15-10/h2-4,6H,1,5H2,(H3,12,13,14,15) |

InChIキー |

MANCFWILASQFLE-UHFFFAOYSA-N |

正規SMILES |

C=CCNC1=NC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Quinazoline Derivatives

The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent types and positions. Below is a detailed comparison of 4-Allylamino-2-amino-6-nitroquinazoline with key analogues:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Key Findings:

Substituent Effects on Bioactivity: The allylamino group at position 4 in the target compound may confer flexibility in binding to hydrophobic pockets of kinases, contrasting with rigid aryl groups (e.g., 3-bromophenyl in compound 7a) that prioritize steric complementarity . The nitro group at position 6 distinguishes 4-Allylamino-2-amino-6-nitroquinazoline from methoxy- or chloro-substituted analogues (e.g., compounds 6–8 in ).

Synthetic Pathways: Unlike derivatives synthesized via nucleophilic substitution of 4-chloroquinazolines (e.g., compounds 7a–7d in ), the allylamino group in the target compound may require specialized amines or palladium-catalyzed coupling for introduction. The nitro group is typically introduced early in synthesis via nitration reactions, whereas methoxy or chloroethoxy groups are added through alkylation or etherification .

Physicochemical Properties: The nitro group reduces solubility compared to methoxy or amino groups but may improve membrane permeability due to increased lipophilicity.

Research Implications and Limitations

Comparative analysis relies on extrapolation from structurally related quinazolines. For example:

- Anticancer Activity : Derivatives like 7a–7d exhibit cytotoxicity via EGFR inhibition, but the nitro group’s role in redox cycling or DNA damage remains speculative without empirical data .

- Enzymatic Selectivity: Substrate analogues in (e.g., 4-nitrobenzylamine) highlight nitro-aromatic compounds as inhibitors of aminotransferases or oxidoreductases, suggesting possible off-target effects for nitro-substituted quinazolines .

Further studies are required to validate the target compound’s mechanism of action and optimize its substituent pattern for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。